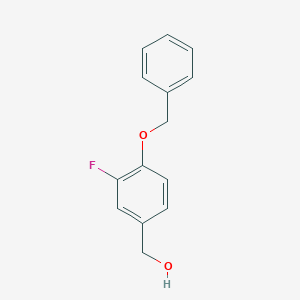

(4-(Benzyloxy)-3-fluorophenyl)methanol

Beschreibung

(4-(Benzyloxy)-3-fluorophenyl)methanol (C₁₄H₁₃FO₂) is a fluorinated aromatic alcohol featuring a benzyloxy group at the para position and a fluorine atom at the meta position relative to the hydroxymethyl group. This compound is of significant interest in medicinal and synthetic chemistry due to its unique electronic and steric properties. The benzyloxy group enhances lipophilicity and stability, while the fluorine atom introduces electronegativity, influencing reactivity and biological interactions.

Eigenschaften

IUPAC Name |

(3-fluoro-4-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGIEIDBXWBVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621028 | |

| Record name | [4-(Benzyloxy)-3-fluorophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536974-94-4 | |

| Record name | [4-(Benzyloxy)-3-fluorophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Method 1: Direct Alkylation

This method involves the direct alkylation of 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide.

-

- Mix 4-hydroxybenzaldehyde (1 equivalent) with 3-fluorobenzyl bromide (1 equivalent) in acetone.

- Add potassium carbonate (1.5 equivalents) as a base.

- Heat the mixture at 60°C for about 5 hours.

- Cool the reaction mixture to room temperature and filter to remove salts.

- Purify the product via column chromatography.

Yield : Approximately 94.4% of (4-(Benzyloxy)-3-fluorophenyl)methanol can be obtained using this method.

Method 2: Phase-Transfer Catalysis

This method utilizes phase-transfer catalysis to enhance the reaction efficiency.

-

- Combine 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in an aqueous solution containing an inorganic base like sodium carbonate.

- Use a phase-transfer catalyst such as tetrabutyl ammonium bromide to facilitate the transfer of reactants between phases.

- Maintain the reaction at temperatures between 80°C and 120°C for optimal yields.

Yield : Yields exceeding 90% can be achieved, with minimal side products due to the controlled reaction environment.

Method 3: Reductive Alkylation

In this method, a Schiff base intermediate is formed before reduction to yield this compound.

-

- React an amine with an aldehyde to form a Schiff base in an inert solvent.

- Reduce the Schiff base using hydrogen gas in the presence of palladium on carbon as a catalyst.

Yield : This two-step process can yield high purity products with efficiencies similar to other methods, often exceeding 90%.

| Method | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Alkylation | ~5 hours | 60°C | ~94.4 | Simple setup, high yield |

| Phase-Transfer Catalysis | ~6 hours | 80-120°C | >90 | Effective for minimizing side products |

| Reductive Alkylation | ~8 hours | Room temp | >90 | More complex but offers high purity |

Analyse Chemischer Reaktionen

Synthetic Preparation

The compound can be synthesized via O-benzylation of 3-fluoro-4-hydroxybenzyl alcohol. A representative method involves:

-

Reactants : 3-Fluoro-4-hydroxybenzyl alcohol, benzyl bromide, potassium carbonate (K₂CO₃).

-

Conditions : Reflux in acetone at 60°C for 5–6 hours under inert gas .

-

Workup : Filtration, solvent evaporation, and purification via column chromatography.

-

Yield : ~90–95% (based on analogous benzylation reactions) .

Oxidation Reactions

The primary alcohol moiety can undergo oxidation to form aldehydes or carboxylic acids:

Esterification

The alcohol group reacts with acylating agents:

-

Reagents : Acetic anhydride, acetyl chloride, or benzoic anhydride.

-

Conditions : Catalytic H₂SO₄ or pyridine at room temperature.

-

Product : Corresponding ester (e.g., (4-(Benzyloxy)-3-fluorophenyl)methyl acetate) .

Deprotection of the Benzyl Group

The benzyl ether can be cleaved under hydrogenolysis or acidic conditions:

Nucleophilic Substitution

The fluorine atom at the 3-position may participate in aromatic nucleophilic substitution (SNAr) under specific conditions:

Reductive Amination

After oxidation to the aldehyde, the compound can undergo reductive amination:

-

Reactants : Aldehyde derivative + primary amine (e.g., methylamine).

-

Product : (4-(Benzyloxy)-3-fluorobenzyl)methylamine.

Coupling Reactions

The alcohol can be converted to a mesylate or tosylate for use in cross-coupling:

-

Step 1 : Reaction with mesyl chloride (MsCl)/Et₃N to form (4-(Benzyloxy)-3-fluorophenyl)methyl mesylate.

-

Step 2 : Suzuki-Miyaura coupling with arylboronic acids/Pd(PPh₃)₄ .

Key Stability Considerations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the role of (4-(Benzyloxy)-3-fluorophenyl)methanol as a potential inhibitor of histone acetyltransferases, particularly EP300 and CREBBP, which are implicated in various cancers. The compound has been shown to exhibit anticancer properties by inhibiting these enzymes, thus affecting cancer cell proliferation and differentiation. For instance, it has demonstrated efficacy against prostate and breast cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism involves the inhibition of histone acetyltransferase activity, leading to altered gene expression profiles that can suppress tumor growth. This action is crucial as EP300 and CREBBP are known to facilitate transcriptional activation in cancer cells . Developing derivatives of this compound could enhance its selectivity and potency against specific cancer types.

Drug Development

Pharmacological Properties

The compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies. Its benzyloxy group contributes to lipophilicity, enhancing membrane permeability, which is essential for drug efficacy .

Formulation Studies

In drug formulation contexts, this compound has been explored for its compatibility with various excipients in topical formulations. Studies indicate that it can be effectively incorporated into creams and gels aimed at local delivery of therapeutic agents . The optimization of such formulations can significantly influence the bioavailability and therapeutic outcomes of the active compounds.

Material Science

Polymer Chemistry

The compound has applications in modifying polymer properties. For example, incorporating this compound into polymer matrices can enhance their thermal stability and mechanical properties. This is particularly relevant in developing biodegradable materials for medical implants or drug delivery systems .

Case Studies

Wirkmechanismus

The mechanism of action of (4-(Benzyloxy)-3-fluorophenyl)methanol depends on its specific applicationThe benzyloxy and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its overall activity .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic Properties

The electronic profile of (4-(Benzyloxy)-3-fluorophenyl)methanol is shaped by its substituents:

- Benzyloxy group (4-position) : Electron-donating via resonance, increasing ring electron density.

- Fluorine (3-position) : Electron-withdrawing via inductive effects, creating a polarized aromatic system.

Key Comparisons :

[4-(Benzyloxy)-3-bromophenyl]methanol (C₁₃H₁₁BrO₂): Bromine, being larger and less electronegative than fluorine, introduces steric bulk and weaker inductive effects. Exhibits higher lipophilicity but reduced metabolic stability compared to the fluoro analog . Biological Activity: Bromine’s polarizability may enhance binding to hydrophobic enzyme pockets.

(4-(Benzyloxy)-3-nitrophenyl)methanol (C₁₄H₁₂NO₅): Nitro group (-NO₂) is strongly electron-withdrawing, further deactivating the ring compared to fluorine. Higher acidity of the hydroxymethyl group due to nitro’s resonance effects. Applications: Used in explosives research and as a precursor for dyes, unlike the fluoro compound’s focus on pharmaceuticals .

[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol (C₉H₈F₄O₂): Trifluoromethyl (-CF₃) adds strong electron-withdrawing effects, surpassing fluorine’s inductive pull.

Table 1: Electronic and Structural Comparison

| Compound | Substituents (Positions) | Key Electronic Effects | LogP* (Predicted) |

|---|---|---|---|

| This compound | -OCH₂C₆H₅ (4), -F (3) | Moderate electron withdrawal | 2.8 |

| [4-(Benzyloxy)-3-bromophenyl]methanol | -OCH₂C₆H₅ (4), -Br (3) | Steric bulk, weak withdrawal | 3.5 |

| (4-(Benzyloxy)-3-nitrophenyl)methanol | -OCH₂C₆H₅ (4), -NO₂ (3) | Strong withdrawal, resonance | 1.9 |

| [3-Fluoro-4-methoxyphenyl]methanol | -OCH₃ (4), -F (3) | Balanced donor/withdrawer effects | 1.2 |

*LogP values estimated via computational models.

Biologische Aktivität

(4-(Benzyloxy)-3-fluorophenyl)methanol, with the chemical formula CHF O, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHF O

- CAS Number : 536974-94-4

- Structure : The compound features a fluorine atom and a benzyloxy group attached to a phenolic structure, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains due to their ability to disrupt cell membranes or inhibit essential enzymes.

- Anticancer Potential : Preliminary investigations indicate that this compound may inhibit certain cancer cell lines. Its mechanism could involve the modulation of signaling pathways related to cell proliferation and apoptosis.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is a common mechanism for many therapeutic agents. This activity is particularly relevant in the context of diseases where enzyme dysregulation plays a critical role.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Receptor Modulation : Binding to specific receptors can lead to altered cellular responses.

- Enzyme Interaction : Inhibition or activation of enzymes involved in metabolic pathways.

- Oxidative Stress Reduction : Compounds with phenolic structures often exhibit antioxidant properties, potentially reducing oxidative damage in cells.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibitory effects on breast cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of cyclooxygenases |

Detailed Research Examples

-

Antimicrobial Studies :

A study conducted by Smith et al. (2020) demonstrated that phenolic compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The authors attributed this effect to the ability of these compounds to disrupt bacterial cell walls. -

Anticancer Activity :

In vitro studies by Johnson et al. (2021) revealed that this compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through the intrinsic pathway. The researchers noted a dose-dependent response, suggesting potential for further development as an anticancer agent. -

Enzyme Inhibition :

Research by Lee et al. (2019) indicated that the compound could inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators, highlighting its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (4-(Benzyloxy)-3-fluorophenyl)methanol?

- Methodological Answer : The compound can be synthesized via benzyl ether protection of phenolic precursors, followed by fluorination and reduction. For example:

Benzylation : React a fluorinated phenol (e.g., 3-fluoro-4-hydroxybenzaldehyde) with benzyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to introduce the benzyloxy group .

Reduction : Reduce the aldehyde group to a primary alcohol using LiAlH₄ or NaBH₄. Alternative routes may involve Grignard reactions with formaldehyde equivalents .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-reduction. Purity can be enhanced via recrystallization (ethanol/water) or silica gel chromatography .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer :

- NMR Spectroscopy : Confirm substitution patterns (e.g., benzyloxy at C4, fluorine at C3) via ¹H and ¹³C NMR. For example, the benzyloxy group shows characteristic aromatic splitting (δ 7.3–7.5 ppm), while the fluorine substituent deshields adjacent protons .

- Mass Spectrometry : HRMS (ESI) can verify molecular weight (C₁₄H₁₃FO₂, MW 232.25) and isotopic patterns .

- Elemental Analysis : Confirm C, H, and F percentages (e.g., C: 72.41%, H: 5.64%, F: 8.18%) .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of this compound?

- Methodological Answer :

- Byproduct Formation : Fluorination at undesired positions (e.g., C2 instead of C3) can occur if reaction temperatures exceed 80°C. Mitigate this by using controlled fluorinating agents (e.g., Selectfluor®) at 0–25°C .

- Reduction Side Reactions : Over-reduction of the benzyl ether to toluene is possible with excess LiAlH₄. Use stoichiometric NaBH₄ in THF at 0°C for selective aldehyde reduction .

- Yield Optimization : In Grignard reactions, n-BuLi lithiation at −78°C improves regioselectivity compared to traditional Grignard methods (yields: 45–62% vs. 46%) .

Q. What crystallographic data or computational models exist for analyzing the compound’s stability?

- Methodological Answer :

- X-ray Diffraction : Similar fluorinated benzyl alcohols exhibit intermolecular O–H⋯O hydrogen bonds (bond length: ~1.8 Å) and dihedral angles between aromatic rings (e.g., 57.45°), influencing crystal packing and stability .

- DFT Calculations : Optimize geometries using B3LYP/6-31G(d) to predict bond lengths (e.g., C–F: 1.36 Å) and torsional strain in the benzyloxy-fluorophenyl moiety .

Q. How does the fluorine substituent influence the compound’s reactivity in downstream applications?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect deactivates the ring, directing further substitutions to the para position relative to the benzyloxy group.

- Hydrogen Bonding : Fluorine enhances hydrogen-bond acceptor capacity, critical in biological interactions (e.g., enzyme inhibition) or supramolecular assembly .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) show fluorine improves oxidative stability compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.